molecular formula C30H22F2N6O4 B15135138 Trk-IN-26

Trk-IN-26

カタログ番号: B15135138
分子量: 568.5 g/mol
InChIキー: HYNGNWCMHJYQRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trk-IN-26 is a compound known for its inhibitory effects on tropomyosin receptor kinases (TRKs). These kinases, including TRKA, TRKB, and TRKC, are crucial in neuronal development and differentiation. This compound has shown potential in cancer research due to its ability to inhibit these kinases, which are often implicated in various cancers .

準備方法

The synthesis of Trk-IN-26 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Trk-IN-26 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .

科学的研究の応用

Trk-IN-26 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of TRKs and their role in cellular processes. In biology, it helps in understanding the signaling pathways mediated by TRKs. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in cancers where TRK fusion proteins are present. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .

作用機序

Trk-IN-26 exerts its effects by inhibiting the activity of TRKs. It functions as an ATP competitor, binding to the active site of the kinase and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways mediated by TRKs, such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-γ (PLC-γ) pathways. As a result, the proliferation and survival of cancer cells are suppressed, leading to tumor shrinkage .

類似化合物との比較

Trk-IN-26 is unique compared to other TRK inhibitors due to its specific binding affinity and selectivity for TRKs. Similar compounds include entrectinib and larotrectinib, which also target TRKs but may have different binding profiles and clinical applications. Entrectinib, for example, targets multiple kinases, including TRKs, ROS1, and ALK, while larotrectinib is more selective for TRKs .

特性

分子式

C30H22F2N6O4

分子量

568.5 g/mol

IUPAC名

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methoxy-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C30H22F2N6O4/c1-37-25-13-23(18-14-33-34-15-18)27(11-17(25)16-35-37)42-26-9-5-20(12-24(26)32)36-29(39)22-8-10-28(41-2)38(30(22)40)21-6-3-19(31)4-7-21/h3-16H,1-2H3,(H,33,34)(H,36,39)

InChIキー

HYNGNWCMHJYQRN-UHFFFAOYSA-N

正規SMILES

CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(N(C4=O)C5=CC=C(C=C5)F)OC)F)C6=CNN=C6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。